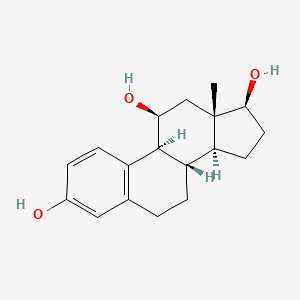

11beta-Hydroxyestradiol

描述

Structure

3D Structure

属性

CAS 编号 |

5444-22-4 |

|---|---|

分子式 |

C18H24O3 |

分子量 |

288.4 g/mol |

IUPAC 名称 |

(8S,9S,11S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15-,16-,17+,18-/m0/s1 |

InChI 键 |

IGPOPFXCSGWCLM-FRMKIJSPSA-N |

SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |

手性 SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)O |

规范 SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |

其他CAS编号 |

5444-22-4 |

产品来源 |

United States |

Biosynthesis and Endogenous Formation of 11beta Hydroxyestradiol

11β-Hydroxyestradiol is an endogenous estrogen metabolite. Its formation in the body can occur through various metabolic pathways, primarily involving the modification of other steroid hormones. Research has identified key precursors and enzymatic reactions responsible for its synthesis.

One significant pathway for the formation of 11β-Hydroxyestradiol is the conversion from hydrocortisone (B1673445) (cortisol). nih.gov A study involving a patient who had undergone bilateral oophorectomy and adrenalectomy and was receiving hydrocortisone replacement therapy demonstrated this conversion. nih.gov In this case, administered 4-14C-hydrocortisone was metabolized into 11β-hydroxyestradiol. nih.gov This conversion is noteworthy as it indicates that even in the absence of primary endocrine glands like the ovaries and adrenals, peripheral tissues can synthesize this estrogenic compound from circulating cortisol. nih.gov The specific enzymes driving this peripheral conversion require further study, but it highlights a link between glucocorticoid and estrogen metabolism. nih.gov

The biosynthesis of steroid hormones is a complex process involving multiple enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. scielo.broncohemakey.com The foundational precursor for all steroid hormones is cholesterol, which is converted to pregnenolone (B344588) in the mitochondria. oncohemakey.comglowm.com From pregnenolone, various pathways diverge to produce mineralocorticoids, glucocorticoids, androgens, and estrogens. glowm.comgenome.jp

For 11β-Hydroxyestradiol to be formed, a hydroxyl group must be present at the C11-beta position of the steroid's B-ring, and the A-ring must be aromatized. The hydroxylation at the C11-beta position is typically catalyzed by the enzyme 11β-hydroxylase (CYP11B1). scielo.brglowm.com This enzyme is crucial in the adrenal glands for the synthesis of cortisol from 11-deoxycortisol and corticosterone (B1669441) from 11-deoxycorticosterone. scielo.brglowm.com The subsequent conversion of an 11β-hydroxylated steroid to an estrogen requires the action of aromatase (CYP19A1), which converts the A-ring of androgens into an aromatic ring. oup.commdpi.com

Therefore, a plausible biosynthetic pathway involves:

Formation of an 11β-hydroxylated androgen precursor, such as 11β-hydroxyandrostenedione. Adrenal glands can produce 11β-hydroxyandrostenedione. iiab.me

Aromatization of this precursor by aromatase (CYP19A1) to form 11β-hydroxyestrone.

Conversion of 11β-hydroxyestrone to 11β-hydroxyestradiol by a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme. mdpi.com

The following table summarizes the key enzymes and precursors involved in the potential biosynthetic pathways of 11β-Hydroxyestradiol.

| Precursor | Intermediate(s) | Key Enzyme(s) | Product |

| Hydrocortisone (Cortisol) | Not fully elucidated | Aromatase (CYP19A1) and others | 11β-Hydroxyestradiol |

| 11-Deoxycortisol | Cortisol, 11β-Hydroxyandrostenedione | 11β-Hydroxylase (CYP11B1), 17,20-lyase (CYP17A1), Aromatase (CYP19A1), 17β-HSD | 11β-Hydroxyestradiol |

| Androstenedione (B190577) | 11β-Hydroxyandrostenedione, 11β-Hydroxyestrone | 11β-Hydroxylase (CYP11B1), Aromatase (CYP19A1), 17β-HSD | 11β-Hydroxyestradiol |

Neurosteroidogenic Pathways

Neurosteroids are steroids that are synthesized de novo in the brain, spinal cord, and peripheral nerves, either from cholesterol or from circulating steroid precursors. genome.jp Their synthesis within the central nervous system (CNS) allows for rapid and localized modulation of neuronal function. The brain possesses the necessary enzymatic machinery, including aromatase (CYP19A1), to produce estrogens like estradiol (B170435) from androgen precursors. nih.gov

The local synthesis of estrogens in the brain is recognized as a critical factor in various neurological processes, including neurodevelopment, synaptic plasticity, and neuroprotection. nih.gov Aromatase is expressed in various brain regions, and its product, estradiol, is known to influence neuronal survival and synaptogenesis. nih.gov

While the synthesis of estradiol and estrone (B1671321) in the brain is well-documented, the specific neurosteroidogenic pathways for 11β-Hydroxyestradiol are less characterized. However, the potential for its formation in the CNS can be inferred from the presence of the required enzymes. The brain is known to contain 11β-hydroxysteroid dehydrogenases (11β-HSD), which interconvert active glucocorticoids (cortisol, corticosterone) and their inactive forms (cortisone, 11-dehydrocorticosterone). genome.jpgenome.jp The presence of 11β-hydroxylase (CYP11B1), the enzyme that synthesizes glucocorticoids, is primarily in the adrenal glands, but the transport of glucocorticoid precursors and their subsequent modification within the brain is possible. scielo.brglowm.com

For 11β-Hydroxyestradiol to be considered a neurosteroid, its synthesis would need to occur within neural tissue. This could happen via two main routes:

De novo synthesis from cholesterol, which would require the entire steroidogenic cascade, including CYP11A1, 3β-HSD, CYP17A1, CYP11B1, and aromatase, to be active in the same neural cells or in functionally coupled cells (e.g., glia and neurons). nih.gov

Conversion from circulating steroid precursors that cross the blood-brain barrier. For instance, cortisol or 11β-hydroxyandrostenedione from the adrenal glands could be taken up by brain cells and subsequently converted to 11β-Hydroxyestradiol by local aromatase and 17β-HSD activity. nih.gov

The following table outlines the potential steps for the formation of 11β-Hydroxyestradiol within the central nervous system.

| Precursor (Source) | Location | Key Enzyme(s) in CNS | Product |

| Cholesterol (CNS) | Glia, Neurons | Full steroidogenic pathway including CYP11B1 and Aromatase | 11β-Hydroxyestradiol |

| Cortisol (Adrenal Gland) | Neurons, Glia | Aromatase (CYP19A1), 17β-HSD | 11β-Hydroxyestradiol |

| 11β-Hydroxyandrostenedione (Adrenal Gland) | Neurons, Glia | Aromatase (CYP19A1), 17β-HSD | 11β-Hydroxyestradiol |

Research has confirmed that the brain has the capacity to form catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). glowm.com The existence of these localized metabolic pathways for estrogens supports the possibility that other hydroxylated estrogens, including 11β-Hydroxyestradiol, could also be formed and play a role in neuromodulation. glowm.comnih.gov However, direct and detailed research findings focusing specifically on the neurosteroidogenesis of 11β-Hydroxyestradiol are limited, and this remains an area for further investigation.

Metabolic Pathways and Biotransformation of 11beta Hydroxyestradiol

Enzymatic Catabolism of 11beta-Hydroxyestradiol

The enzymatic catabolism of this compound, like other steroid hormones, is categorized into two main phases of metabolic reactions designed to increase water solubility and facilitate excretion. nih.govlongdom.org

Phase I reactions introduce or expose functional groups on the steroid molecule, typically through oxidation, reduction, or hydrolysis. nih.govsigmaaldrich.com The primary enzymes involved in steroid metabolism are from the cytochrome P450 (CYP) superfamily, which are predominantly found in the liver but also in extrahepatic tissues. sigmaaldrich.comoup.comresearchgate.net

For estrogens, the principal Phase I reaction is hydroxylation. wikipedia.org Estradiol (B170435), the precursor to this compound, is hydroxylated at various positions, with the formation of 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) being major pathways catalyzed by enzymes like CYP1A2, CYP3A4, and CYP1B1. researchgate.netwikipedia.org The resulting catechol estrogens can undergo further metabolic changes. researchgate.net While direct studies detailing the specific CYP-mediated hydroxylation of this compound are limited, it is plausible that it undergoes similar oxidative metabolism.

Research has also revealed that the aromatase enzyme (CYP19A1) can catalyze the 11β-hydroxylation of classic estrogens, such as estrone (B1671321) and estradiol, generating 11-oxygenated estrogens as a byproduct of aromatizing classic androgens. nih.govnih.gov

Table 1: Key Phase I Enzymes in Estrogen Metabolism

| Enzyme Family | Specific Enzyme(s) | Type of Reaction | Typical Substrate(s) |

| Cytochrome P450 | CYP1A1, CYP1A2 | 2-Hydroxylation | Estradiol, Estrone |

| Cytochrome P450 | CYP3A4 | 2-Hydroxylation | Estradiol |

| Cytochrome P450 | CYP1B1 | 4-Hydroxylation | Estradiol |

| Cytochrome P450 | CYP19A1 (Aromatase) | 11β-Hydroxylation | Estrone, Estradiol |

Following Phase I reactions, or sometimes acting directly on the parent steroid, Phase II metabolism involves conjugation, where an endogenous molecule is attached to the steroid. nih.govreactome.org This process significantly increases the polarity and water solubility of the compound, preparing it for excretion. longdom.orguomus.edu.iq The enzymes for these reactions are primarily located in the cytosol, with the exception of UDP-glucuronosyltransferases (UGTs), which are microsomal. reactome.org

Key Phase II conjugation reactions for steroids include:

Glucuronidation : This is one of the most common conjugation pathways, catalyzed by UGTs, which attach glucuronic acid to the steroid molecule. longdom.orguomus.edu.iq

Sulfation : Mediated by sulfotransferases (SULTs), this reaction involves the transfer of a sulfate (B86663) group, which also increases polarity. longdom.orguomus.edu.iq For estrogens like estradiol, SULT1E1 is considered a principal enzyme. nih.gov

Methylation : This reaction, often involving catechol-O-methyltransferase (COMT), mainly serves to terminate biological activity rather than significantly increasing water solubility. wikipedia.orguomus.edu.iq

These conjugation pathways result in biologically inactive and readily excretable metabolites. uomus.edu.iq

Phase I Metabolic Reactions

Interconversion with Related 11-Oxygenated Estrogens

A critical aspect of this compound metabolism is its interconversion with its keto-form, 11-ketoestradiol. This process is analogous to the interconversion of cortisol and cortisone (B1669442) and is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. wikipedia.org The human genome contains two primary isozymes, 11β-HSD1 and 11β-HSD2. wikipedia.org

11β-HSD Type 1 (11β-HSD1) primarily functions as a reductase in many tissues, using NADPH as a cofactor to convert 11-keto steroids to their active 11-hydroxy forms. wikipedia.orgmdpi.com For example, it converts cortisone to cortisol and is expected to catalyze the conversion of 11-ketoestradiol to this compound. nih.gov This enzyme is highly expressed in key metabolic tissues like the liver and adipose tissue. oup.commdpi.com

11β-HSD Type 2 (11β-HSD2) is an oxidase that uses NAD+ as a cofactor to inactivate 11-hydroxy steroids by converting them to their 11-keto forms. wikipedia.orgnih.gov It converts cortisol to cortisone and is responsible for the conversion of this compound to 11-ketoestradiol. wikipedia.orgnih.gov This isoform is predominantly found in mineralocorticoid target tissues such as the kidneys and placenta. mdpi.commdpi.com

This reversible reaction allows for the tissue-specific modulation of active 11-oxygenated estrogen levels. oup.com The accumulation of 11-ketoestradiol as a primary product in placenta explant cultures is explained by the high expression of 11β-HSD2 in this tissue. nih.gov

Table 2: Enzymatic Interconversion of 11-Oxygenated Estrogens

| Reaction | Substrate | Product | Enzyme | Primary Cofactor |

| Oxidation | This compound | 11-Ketoestradiol | 11β-HSD Type 2 | NAD+ |

| Reduction | 11-Ketoestradiol | This compound | 11β-HSD Type 1 | NADPH |

Regulatory Mechanisms of this compound Metabolism

The metabolism of this compound is tightly regulated by several factors that control the expression and activity of the key enzymes involved, particularly the 11β-HSD isozymes.

Hormonal Regulation: Studies in rats have demonstrated that estradiol can regulate the expression of 11β-HSD enzymes. Estradiol treatment was found to significantly decrease the mRNA and protein expression of 11β-HSD1 in the kidney, while markedly increasing the expression of 11β-HSD2. nih.gov

Tissue-Specific Expression: The expression of metabolic enzymes is highly tissue-specific, which is a primary mechanism for regulating local steroid concentrations. oup.com

11β-HSD1 is highly expressed in glucocorticoid target tissues like the liver and adipose tissue, where it acts to amplify active glucocorticoid (and potentially 11-hydroxyestrogen) levels. mdpi.comoup.commdpi.com

11β-HSD2 is found in tissues that respond to mineralocorticoids, such as the kidney, where its function is to inactivate cortisol, thereby protecting the mineralocorticoid receptor from being overwhelmed. wikipedia.orgmdpi.comnih.gov This distinct distribution ensures that the balance between 11-hydroxy and 11-keto steroids is maintained according to the physiological needs of the specific tissue.

Cofactor Availability: The activity of the 11β-HSD enzymes is dependent on the availability of their respective cofactors. 11β-HSD1 requires NADPH for its reductase activity, while 11β-HSD2 requires NAD+ for its oxidase activity. wikipedia.orgmdpi.com The intracellular ratio of NADPH/NADP+ versus NAD+/NADH can therefore influence the direction of the metabolic conversion.

Table 3: Summary of Regulatory Mechanisms for 11β-HSD Enzymes

| Regulatory Factor | Enzyme Affected | Tissue (Example) | Observed Effect |

| Hormonal (Estradiol) | 11β-HSD1 | Kidney (Rat) | Decreased mRNA and protein expression. nih.gov |

| Hormonal (Estradiol) | 11β-HSD2 | Kidney (Rat) | Increased mRNA and protein expression. nih.gov |

| Tissue-Specific Expression | 11β-HSD1 | Liver, Adipose Tissue | High expression, promoting reduction. mdpi.comoup.com |

| Tissue-Specific Expression | 11β-HSD2 | Kidney, Placenta | High expression, promoting oxidation. mdpi.commdpi.com |

| Cofactor Requirement | 11β-HSD1 | Multiple | Activity dependent on NADPH availability. wikipedia.org |

| Cofactor Requirement | 11β-HSD2 | Multiple | Activity dependent on NAD+ availability. wikipedia.org |

Molecular Interactions and Receptor Mediated Mechanisms of 11beta Hydroxyestradiol

Binding Affinity and Specificity with Estrogen Receptors (ERα and ERβ)

11beta-hydroxyestradiol demonstrates the ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), the two primary intracellular receptors for estrogens. wikipedia.orgfrontiersin.org These receptors are ligand-activated transcription factors that, upon binding to an estrogen, can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). wikipedia.orgoup.com These dimerized receptors then bind to specific DNA sequences known as estrogen response elements, modulating the transcription of target genes. wikipedia.orgoup.com

While 17β-estradiol (E2) exhibits high and roughly equal binding affinity for both ERα and ERβ, various estrogen metabolites can show preferential binding to one subtype over the other. oup.comnih.gov For instance, some D-ring metabolites of estradiol (B170435) show a preference for ERβ. oup.comnih.gov Studies on a range of estradiol analogs have shown that substitutions at the 11β-position are generally tolerated, although they can influence binding affinity. nih.gov For example, the addition of small hydrophobic substituents at the 11β-position can be well-tolerated. nih.gov

Research has shown that 11β-hydroxyestradiol is among the compounds that can displace radiolabeled 4-hydroxyestradiol (B23129) from its binding sites, indicating its interaction with estrogen receptors. bioscientifica.com However, detailed quantitative data directly comparing the binding affinity of this compound to ERα and ERβ is not extensively documented in the provided search results. One study noted that while derivatives of this compound showed high estrogenic potency, they were relatively weak in displacing radiolabeled estradiol from rat uterine cytosolic estrogen receptors, with activities ranging from 6% to 35% of that of estradiol-17β. nih.gov

Table 1: Relative Binding Affinity of Selected Estrogen Metabolites to Estrogen Receptors

| Compound | ERα RBA (%) | ERβ RBA (%) |

| Estradiol | 100 | 100 |

| Estriol | 10 | --- |

| 2-Hydroxyestradiol (B1664083) | 24 | --- |

| 4-Hydroxyestradiol | 45 | --- |

| 2-Methoxyestradiol (B1684026) | 0.05 | --- |

| 4-Methoxyestradiol | 13 | --- |

| 2-Hydroxyestrone | 2 | --- |

| 4-Hydroxyestrone | 11 | --- |

| 11β-Acetoxy-estradiol-17β | 6-35 (of E2) | --- |

| 11β-Formoxyestrone | 6-35 (of E2) | --- |

Data is compiled from multiple sources. nih.goviiab.me Note: RBA stands for Relative Binding Affinity. A direct RBA for this compound was not available in the search results. The data for its derivatives indicates a lower affinity compared to estradiol.

Quantitative Structure-Activity Relationships in Receptor Binding

Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. ivl.se For estrogens, QSAR analyses have provided valuable insights into the structural features that determine binding affinity and subtype selectivity for ERα and ERβ. nih.gov These models can help predict the estrogenic potential of various compounds based on their molecular descriptors. ivl.se

Non-Canonical Estrogen Receptor Signaling and Membrane Interactions

G Protein-Coupled Estrogen Receptor (GPER) Involvement

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. researchgate.netfrontiersin.org Upon activation by estrogens, GPER can trigger a variety of downstream pathways, including the mobilization of intracellular calcium, synthesis of cAMP, and transactivation of the epidermal growth factor receptor (EGFR). researchgate.netfrontiersin.org This leads to the activation of signaling cascades like the MAPK and PI3K pathways, which are involved in cell proliferation, differentiation, and survival. frontiersin.org

While the direct interaction of this compound with GPER is not explicitly detailed in the provided search results, the involvement of GPER in mediating the effects of estrogens is well-established. researchgate.netnsf.gov GPER is expressed in a wide range of tissues and has been implicated in numerous physiological processes, including reproductive functions and metabolic regulation. researchgate.net The activation of GPER by estrogens can lead to rapid cellular responses that are distinct from the slower, transcription-dependent effects mediated by nuclear estrogen receptors. accscience.com

Rapid, Non-Genomic Actions via Cellular Signaling Pathways

The non-genomic actions of estrogens are characterized by their rapid onset, occurring within seconds to minutes, and their insensitivity to inhibitors of transcription and protein synthesis. annualreviews.org These effects are attributed to the activation of membrane-associated estrogen receptors, which can be classical ERα and ERβ translocated to the cell membrane or distinct membrane estrogen receptors like GPER. wikipedia.orgnih.gov

Activation of these membrane receptors by estrogens can lead to the stimulation of several kinase cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. wikipedia.orgnih.gov These signaling pathways can, in turn, influence a wide range of cellular processes, including cell migration and gene expression. nih.gov For example, estrogen-induced activation of the PI3K/Akt pathway has been shown to upregulate the expression of genes like cyclooxygenase-2 (Cox-2). nih.gov While direct evidence for this compound's role in these specific rapid signaling pathways is limited in the provided results, its nature as an estrogen metabolite suggests it could potentially participate in such non-genomic actions.

Modulation of Gene Expression and Transcriptional Regulation

The capacity of 11β-Hydroxyestradiol to influence cellular processes is fundamentally linked to its role in modulating gene expression. As a metabolite of estradiol, its mechanism of action is presumed to follow the established pathways of estrogenic signaling, which are primarily mediated by the nuclear estrogen receptors, ERα and ERβ. wikipedia.orgwikipedia.org These receptors are ligand-activated transcription factors that regulate the expression of target genes, thereby controlling a wide array of physiological functions. wikipedia.orgimrpress.com

Upon entering a cell, an estrogenic compound like 11β-Hydroxyestradiol can bind to the ligand-binding domain of ERα or ERβ located in the cytoplasm or nucleus. wikipedia.orgmdpi.com This binding event triggers a conformational change in the receptor, leading to its activation. The activated receptor-ligand complex then forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgoup.com These dimers translocate to the nucleus, where they exert their regulatory effects on gene transcription through several mechanisms. wikipedia.orgub.edu

The primary and most well-characterized pathway is the classical, or direct, mechanism. In this pathway, the estrogen receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter or enhancer regions of target genes. imrpress.comub.eduplos.org The consensus ERE sequence is 5′-GGTCAnnnTGACC-3′, though functional EREs can deviate from this sequence. imrpress.complos.org Binding of the receptor complex to an ERE typically initiates the recruitment of a cascade of co-activator or co-repressor proteins, which modify chromatin structure and facilitate the assembly of the general transcription machinery, ultimately leading to the activation or repression of gene transcription. wikipedia.orgmdpi.com

In addition to the classical ERE-dependent pathway, estrogen receptors can regulate gene expression through non-classical, or "tethering," mechanisms. imrpress.comub.edu In this indirect pathway, the estrogen receptor dimer does not bind directly to DNA but instead interacts with other transcription factors, such as AP-1 (Fos/Jun) or Sp1, that are already bound to their own respective response elements on the DNA. imrpress.complos.orgnih.gov This interaction modulates the transcriptional activity of the tethered factor, thereby influencing the expression of a different set of target genes than those controlled by classical EREs.

While early research has indicated that 11β-Hydroxyestradiol exerts estrogenic effects, suggesting it can activate these transcriptional pathways, specific data on its direct targets remain limited. The potential for 11β-Hydroxyestradiol to regulate gene transcription is dependent on its binding affinity and selectivity for ERα and ERβ. A comprehensive 2007 study that systematically characterized the binding affinities of numerous endogenous estrogen metabolites for human ERα and ERβ did not determine the values for 11β-Hydroxyestradiol, representing a notable gap in understanding its precise molecular interactions. oup.com

The table below summarizes the binding affinities for key estrogens from the aforementioned study, highlighting the current lack of data for 11β-Hydroxyestradiol. oup.com

| Compound | Abbreviation | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Receptor Preference (α/β Ratio) |

|---|---|---|---|---|

| 17β-Estradiol | E2 | 100 | 100 | 1.0 |

| Estrone (B1671321) | E1 | 19 | 7 | 2.7 |

| Estriol | E3 | 14 | 36 | 0.4 |

| 2-Hydroxyestradiol | 2-OH-E2 | 22 | 11 | 2.0 |

| 4-Hydroxyestradiol | 4-OH-E2 | 13 | 7 | 1.9 |

| 16α-Hydroxyestrone | 16α-OH-E1 | 1 | 18 | 0.06 |

| 11β-Hydroxyestradiol | 11β-OH-E2 | Not Determined | Not Determined | Not Determined |

Cellular and Subcellular Effects of 11beta Hydroxyestradiol

Impact on Intracellular Signaling Cascades

The binding of estrogens to their receptors, both intracellular and membrane-associated, initiates a cascade of signaling events that modulate cell function. wikipedia.org These non-genomic actions are rapid and can involve the activation of various kinase pathways and the regulation of second messenger systems. annualreviews.org

Estrogens, including their hydroxylated metabolites, are known to activate critical kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. researchgate.netfrontiersin.org These pathways are central to regulating cell growth, proliferation, and survival. nih.gov

Activation of the G protein-coupled estrogen receptor (GPER) can lead to the stimulation of the PI3K/Akt and MAPK/ERK pathways. researchgate.net This activation is a key mechanism through which estrogens exert rapid, non-genomic effects. researchgate.netresearchgate.net The PI3K/Akt pathway is a crucial regulator of cell survival, and its activation can inhibit apoptosis by phosphorylating and inactivating pro-death proteins. researchgate.netnumberanalytics.com The MAPK pathway, particularly the ERK1/2 cascade, is also heavily involved in transmitting signals from growth factors and hormones to regulate cellular processes like proliferation. embopress.org

Research indicates that there is significant crosstalk between the PI3K and MAPK signaling pathways. cytekbio.com For instance, the mammalian target of rapamycin (B549165) (mTOR), a downstream effector of PI3K/Akt, and the Ras-MAPK signaling module can converge on the same downstream targets to control protein synthesis and cell growth. nih.govembopress.org Studies on estradiol (B170435) metabolites have suggested they may inhibit signal transduction pathways critical to smooth muscle cell growth. physiology.org The activation of PI3K/Akt and MAPK pathways can lead to the phosphorylation and subsequent degradation of transcription inhibitors like Mad1, thereby promoting Myc-mediated gene transcription and cell proliferation. nih.gov

Steroid hormones can rapidly influence cellular function through the regulation of second messenger systems. annualreviews.org These small, non-protein intracellular molecules relay signals from receptors on the cell surface to target molecules inside the cell. auctoresonline.org

A primary mechanism for estrogen signaling involves the G protein-coupled estrogen receptor (GPER), which, upon activation, can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netauctoresonline.org This increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors. researchgate.netauctoresonline.org

Another critical second messenger system influenced by steroid hormones is the phosphoinositide pathway. annualreviews.org Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). annualreviews.orgauctoresonline.org DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium (Ca2+) from intracellular stores, another key second messenger. annualreviews.orgauctoresonline.org Estrogen binding to GPER has been shown to induce intracellular calcium mobilization. researchgate.net

The regulation of these second messenger systems allows for a rapid and amplified cellular response to 11beta-Hydroxyestradiol, distinct from the longer-term genomic effects mediated by nuclear receptors. annualreviews.org

Activation of Kinase Pathways (e.g., MAPK, PI3K)

Influence on Cellular Processes in Vitro

The activation of signaling cascades by this compound and related compounds translates into observable effects on cellular behavior, including proliferation, differentiation, and survival.

Estrogens and their metabolites have demonstrated varied effects on cell proliferation and differentiation depending on the cell type and context. nih.govmdpi.com The STAT family of transcription factors, which are involved in proliferation and differentiation, can be activated by estrogen, leading to altered gene transcription. nih.gov

In vitro studies on benign prostatic hyperplasia (BPH-1) cells showed that catechol estrogens, specifically 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), increased cellular proliferation. mdpi.com This was associated with an increase in the proportion of cells in the S-phase of the cell cycle and elevated expression of the cell cycle regulator cyclin D1 and the proto-oncogene c-Myc. mdpi.com In contrast, studies on vascular smooth muscle cells have indicated that estradiol metabolites like 2-hydroxyestradiol and 2-methoxyestradiol (B1684026) can inhibit cell growth. physiology.org

The process of differentiation, where a cell changes from one type to a more specialized type, is also influenced by estrogens. frontiersin.org For example, transforming growth factor beta 1 (TGF-β1) is a key mediator of odontoblast differentiation, and estrogens are known to interact with such growth factor pathways. scielo.br

Table 1: Effects of Estrogen Metabolites on Cellular Proliferation in Vitro This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Effect on Proliferation | Key Molecular Changes | Reference(s) |

|---|---|---|---|---|

| 2-Hydroxyestradiol | BPH-1 | Increased | Increased S-phase fraction; Increased Cyclin D1 and c-Myc expression | mdpi.com |

| 4-Hydroxyestradiol | BPH-1 | Increased | Increased S-phase fraction; Increased Cyclin D1 and c-Myc expression | mdpi.com |

| 2-Hydroxyestradiol | Vascular Smooth Muscle Cells | Inhibited | ER-independent mechanism | physiology.org |

| 2-Methoxyestradiol | Vascular Smooth Muscle Cells | Inhibited | ER-independent mechanism | physiology.org |

| 17β-Estradiol | Breast Cancer Cells | Increased | Requires c-Src and EGFR; STAT5 activation | nih.gov |

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. assaygenie.commdpi.com Estrogens play a complex, often protective, role in modulating cell survival and apoptosis. numberanalytics.com

A key cell survival pathway activated by estrogens is the PI3K/Akt pathway. researchgate.netnumberanalytics.com Activated Akt can promote cell survival by phosphorylating and inhibiting several pro-apoptotic factors, including the Bcl-2 family member BAD and procaspase-9. researchgate.netcellsignal.com The Bcl-2 family of proteins, which includes both pro-survival (e.g., Bcl-2) and pro-death (e.g., Bax, Bak) members, is a central regulator of the intrinsic apoptosis pathway. numberanalytics.com

Estrogen treatment has been shown to confer resistance to apoptosis induced by various stressors. frontiersin.org This anti-apoptotic effect can be mediated by preventing the activation of stress-related kinases like JNK and p38 MAPK. frontiersin.org However, in some contexts, such as in certain prostate cancer models, estradiol has been found to induce apoptosis. mdpi.com

The process of apoptosis is executed by a family of proteases called caspases. assaygenie.com Signaling pathways can be initiated either extrinsically (via death receptors like Fas) or intrinsically (via mitochondrial stress), both of which converge on the activation of executioner caspases like caspase-3, which then dismantle the cell. researchgate.netassaygenie.commdpi.com Estrogen signaling can interfere with this cascade, for instance, through the Akt-mediated inhibition of caspase-9 activation. cellsignal.com

Cellular Proliferation and Differentiation Studies

Subcellular Localization and Dynamic Regulation of this compound

The biological activity of this compound is intrinsically linked to its location within the cell and the localization of its receptors and metabolizing enzymes. While direct visualization of this compound's subcellular distribution is not widely reported, its sites of action can be inferred from the localization of related proteins.

Estrogen receptors (ERs) exist both within the cell (ERα and ERβ) and on the cell membrane (mERs like GPER). wikipedia.org In the absence of a ligand, intracellular ERs are primarily found in the cytoplasm. wikipedia.org Upon hormone binding, they translocate to the nucleus to regulate gene expression. wikipedia.org Membrane-associated receptors, by their nature, are located at the cell periphery, initiating rapid signaling cascades upon ligand binding. researchgate.net

The enzymes that metabolize steroids are also key to understanding their local concentrations and effects. The enzyme 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2), which is involved in steroid metabolism, has been localized specifically to the endoplasmic reticulum (ER). nih.gov Studies using green fluorescent protein (GFP) tagging showed 11beta-HSD2 as a reticular network throughout the cytoplasm and on the nuclear envelope, with its catalytic domain facing the cytoplasm. nih.gov This localization suggests that the ER is a major site of steroid metabolism. Furthermore, research indicates that estradiol metabolites can become concentrated within the membranes of various cells, including those of the liver, brain, and uterus, which may lead to higher effective concentrations in these subcellular compartments than in the general circulation. physiology.org

The expression of these enzymes is also dynamically regulated. For example, the expression of 11beta-HSD2 in choriocarcinoma cells is regulated at a pre-translational level by the protein kinase A pathway. nih.gov Similarly, the expression of 11beta-HSD1 in the brain is downregulated by the glucocorticoid corticosterone (B1669441), suggesting a feedback mechanism to control intracellular steroid levels. nih.gov

Enzymatic and Biochemical Roles of 11beta Hydroxyestradiol

Substrate or Modulator in Steroid Hydroxylase Systems

Steroid hydroxylases, a subset of the cytochrome P450 (CYP) enzyme superfamily, are responsible for introducing hydroxyl groups at specific positions on the steroid nucleus. wikipedia.orgnumberanalytics.com This process is a critical step in the biosynthesis of many essential hormones, including glucocorticoids, mineralocorticoids, and estrogens. oup.commdpi.com The enzyme steroid 11β-hydroxylase (CYP11B1) is specifically responsible for the 11β-hydroxylation of steroids, converting precursors into 11β-hydroxylated products like cortisol from 11-deoxycortisol. wikipedia.orgiupac.orgglowm.com Therefore, a steroid lacking an 11β-hydroxyl group would serve as the substrate for CYP11B1 to produce a compound like 11beta-hydroxyestradiol.

Conversely, the presence of an 11β-hydroxyl group can significantly affect how a steroid interacts with other hydroxylases. Research on bacterial steroid hydroxylases has shown that the 11β-hydroxyl group can act as a key determinant of substrate specificity. jmb.or.kr In one study, a newly identified cytochrome P450 steroid hydroxylase, BaCYP106A6, showed high catalytic activity with progesterone (B1679170) and androstenedione (B190577) but little to no activity with 11β-hydroxysteroids like cortisol and corticosterone (B1669441). jmb.or.kr This suggests that the 11β-hydroxyl group on these steroids hinders their ability to act as effective substrates for this particular enzyme. jmb.or.kr While this study used a bacterial enzyme, it highlights the principle that the 11β-hydroxy moiety can modulate a steroid's role in hydroxylase systems, potentially shifting it from a preferred substrate to a modulator or an inactive compound for certain enzymes.

Other hydroxylated metabolites of estradiol (B170435) exist, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), which are formed by different cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4, CYP1B1) and have their own distinct biological activities. oup.combioscientifica.comiiab.me The specific position of hydroxylation profoundly influences the metabolic fate and functional role of the estrogen molecule. oup.com

Role in Oxidoreductase Enzyme Activity and Regulation

Oxidoreductases are enzymes that catalyze the transfer of electrons, playing a vital role in the synthesis and inactivation of steroid hormones. creative-enzymes.com Key among these are the hydroxysteroid dehydrogenases (HSDs), such as 11β-hydroxysteroid dehydrogenase (11β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).

The 11β-HSD enzymes regulate the local availability of active glucocorticoids. nih.gov There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to regenerate active cortisol (or corticosterone in rats) from inactive cortisone (B1669442) (or 11-dehydrocorticosterone), and 11β-HSD2, which acts as an oxidase to inactivate cortisol. nih.govnih.gov Studies on estradiol, a compound structurally similar to this compound, have demonstrated a significant regulatory influence on these enzymes. For instance, treatment with estradiol has been shown to decrease the expression and activity of 11β-HSD1 in the liver and visceral adipose tissue of rats. nih.govnih.gov Conversely, estradiol treatment increased the mRNA and protein expression of 11β-HSD2 in the rat kidney. nih.gov These findings suggest that estrogens can modulate local glucocorticoid levels by regulating 11β-HSD enzymes, and it is plausible that this compound could exert similar tissue-specific regulatory effects on these oxidoreductases.

17β-hydroxysteroid dehydrogenases (17β-HSDs) are another critical group of oxidoreductases that catalyze the interconversion of less active 17-keto steroids and more potent 17-hydroxy steroids, such as the conversion of estrone (B1671321) to estradiol or androstenedione to testosterone. oup.comoncotarget.com These enzymes are crucial for controlling the biological activity of sex hormones in various tissues. oncotarget.comgenecards.org

Influence on Steroidogenic Enzyme Expression and Activity

Steroidogenic enzymes are responsible for the entire pathway of steroid hormone biosynthesis from cholesterol. numberanalytics.comoncohemakey.com The expression and activity of these enzymes are tightly regulated. iupac.org As an estrogenic compound, this compound may influence this intricate network.

The most direct evidence of estrogenic influence on steroidogenic enzymes comes from studies on estradiol's effect on 11β-HSD. Research in rats has demonstrated that estradiol treatment significantly alters the expression of 11β-HSD isoforms at both the mRNA and protein levels in a tissue-specific manner. nih.gov This modulation of a key glucocorticoid-metabolizing enzyme indicates that estrogens can have a profound impact on the broader steroidogenic environment. nih.gov

For example, estradiol administration in male rats led to a significant decrease in renal 11β-HSD1 mRNA and protein expression. nih.gov In contrast, the same treatment caused a significant increase in the expression of 11β-HSD2 mRNA and protein in the kidney. nih.gov Similarly, in ovariectomized female rats, estradiol treatment downregulated 11β-HSD1 activity and expression in the liver and visceral fat depots. nih.gov This differential regulation suggests a mechanism by which estrogens could influence fat distribution and metabolism through the modulation of local glucocorticoid activity. nih.gov

The table below summarizes findings on the influence of estradiol on the expression and activity of 11β-HSD enzymes, providing a model for the potential actions of this compound.

| Enzyme | Tissue | Effect on mRNA Expression | Effect on Protein Expression/Activity | Source |

|---|---|---|---|---|

| 11β-HSD1 | Kidney (Male Rats) | Decreased to very low levels | Decreased NADP+-dependent activity | nih.gov |

| 11β-HSD2 | Kidney (Male Rats) | Significantly increased | Significantly increased | nih.gov |

| 11β-HSD1 | Liver (Ovariectomized Female Rats) | Downregulated | Downregulated | nih.gov |

| 11β-HSD1 | Visceral Adipose Tissue (Ovariectomized Female Rats) | Downregulated | Downregulated | nih.gov |

| 11β-HSD1 | Subcutaneous Adipose Tissue (Ovariectomized Female Rats) | Unaltered | Unaltered | nih.gov |

Beyond the 11β-HSD system, steroidogenic pathways involve numerous other enzymes like aromatase (CYP19A1), 17α-hydroxylase (CYP17A1), and 3β-hydroxysteroid dehydrogenase (3β-HSD). iupac.orgglowm.com The synthesis and activity of these enzymes are controlled by complex regulatory networks, and interactions within the steroid milieu can lead to significant cross-talk between different hormone classes.

Advanced Methodologies for the Study of 11beta Hydroxyestradiol

Chromatographic and Spectrometric Analytical Techniques

Chromatographic and spectrometric methods are the cornerstone for the specific and sensitive analysis of steroid hormones, including 11β-hydroxyestradiol, in complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become a primary tool for the analysis of estrogens due to its high sensitivity and specificity. scielo.brirb.hr This technique allows for the simultaneous quantification of multiple steroid hormones and their metabolites from a single sample. scielo.brnih.gov

The general workflow for HPLC-MS analysis of estrogens involves several key steps. Sample preparation is critical and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix, such as serum or tissue homogenates. mdpi.comresearchgate.net For tissue samples, further cleanup steps like Sephadex LH-20 chromatography may be employed. researchgate.net Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution, often using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brnih.govnih.gov

For detection, electrospray ionization (ESI) is a commonly used soft ionization technique. scielo.brhelsinki.fi Estrogens, possessing a phenolic hydroxyl group, are often more sensitive in the negative ion mode. scielo.br To enhance ionization efficiency and thus sensitivity, derivatization with agents like dansyl chloride may be used, although methods without derivatization are also prevalent. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest and monitoring a specific product ion, which provides high selectivity and reduces background noise. irb.hr While many studies focus on a panel of more common estrogens, the methodology is readily adaptable for the inclusion of 11β-hydroxyestradiol, provided a suitable analytical standard is available. nih.govnih.gov

A study by Fiers et al. reported an LC-MS/MS method for estrone (B1671321) and estradiol (B170435) in human serum with a limit of quantification (LOQ) below 0.5 pg/mL, showcasing the high sensitivity achievable with this technology. mdpi.com Another developed HPLC-ESI-MS/MS method for six estrogen metabolites had a detection limit of 10 to 15 pg. scielo.br

Table 1: Representative HPLC-MS/MS Parameters for Estrogen Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| Chromatography Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |

| Internal Standards | Isotopically labeled versions of the analytes (e.g., ¹³C- or ²H-labeled estrogens) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroid hormones. oak.go.kr A significant advantage of GC-MS is its high chromatographic resolution. However, a key requirement for GC analysis is the derivatization of the analytes to increase their volatility and thermal stability. This often involves a two-step process: ethoxycarbonylation of the phenolic hydroxyl groups followed by perfluoroacylation of aliphatic hydroxyl groups. oak.go.kr

GC-MS-based steroid profiling is extensively used in clinical steroid analysis to evaluate the metabolic ratios of precursors to products, which can indicate the activities of enzymes involved in steroid metabolism. oak.go.kr These methods have been successfully applied to quantify a wide range of steroids in biological samples like serum, urine, and hair. oak.go.kr The high sensitivity and selectivity of MS detection, often using selected-ion monitoring (SIM), allow for the accurate measurement of individual steroid levels, even at low concentrations. oak.go.kr While specific applications detailing the analysis of 11β-hydroxyestradiol are not as common as for other estrogens, the general methodology is well-established for comprehensive steroid profiling that could include this compound.

To tackle the complexity of biological samples, advanced separation strategies are increasingly employed. Multidimensional chromatography, which involves using multiple columns with different separation mechanisms, significantly enhances peak capacity and separation performance. chromatographytoday.commdpi.com This can be particularly useful for resolving isomeric and isobaric steroid metabolites that may co-elute in a single chromatographic dimension. chromatographytoday.com Techniques like two-dimensional liquid chromatography (LC-LC) or the coupling of liquid chromatography to gas chromatography (LC-GC) offer enhanced selectivity. mdpi.com

Furthermore, multidimensional chromatography has been successfully applied for in-depth analysis of complex biological modifications, such as in phosphoproteomics, demonstrating its power to resolve complex mixtures. nih.gov The principles of these advanced separation techniques are applicable to the analysis of the steroidome, including the less abundant metabolites like 11β-hydroxyestradiol, to achieve better separation from interfering compounds. chromatographytoday.comkaust.edu.sa

Gas Chromatography-Mass Spectrometry (GC-MS)

Immunoassays and Receptor-Based Assays

Immunoassays and receptor-based assays are alternative methods for the quantification of hormones. bioxpedia.comabyntek.com Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to the target analyte. abyntek.comnih.gov These methods can be highly sensitive and are often used in clinical laboratories. researchgate.netnih.gov However, a significant limitation of immunoassays for steroid analysis is the potential for cross-reactivity. researchgate.netnih.gov Structurally similar steroids can bind to the antibody, leading to inaccurate measurements, particularly at the low concentrations found in postmenopausal women and men. researchgate.netnih.gov

Receptor-based assays measure the binding of a ligand to its specific receptor. These assays are valuable for determining the functional activity of a compound in terms of its ability to interact with a biological target. The relative binding affinity (RBA) of a compound for a receptor is often determined through competitive binding experiments, where the test compound competes with a radiolabeled ligand for binding to the receptor. oup.com

In a comprehensive study evaluating the binding affinity of numerous endogenous estrogen metabolites to human estrogen receptor α (ERα) and ERβ, the binding of 11β-hydroxyestradiol was assessed. oup.com The study utilized recombinant human ERα and ERβ in competitive binding assays. The results indicated that under the conditions of the assay, 11β-hydroxyestradiol did not show detectable binding to either ERα or ERβ. oup.com In contrast, other hydroxylated estrogens, such as 16α-hydroxyestradiol (estriol), showed significant binding, particularly with a preference for ERβ. oup.com Another study also noted that 11β-hydroxyestradiol showed little ability to displace radiolabeled 4-hydroxyestradiol (B23129) from its specific binding sites in mouse uterine protein preparations. bioscientifica.com

Table 2: Relative Binding Affinity of Selected Estrogens for Human Estrogen Receptors

| Compound | Abbreviation | ERα RBA (%) | ERβ RBA (%) | RBAα / RBAβ |

|---|---|---|---|---|

| 17β-Estradiol | E₂ | 100 | 100 | 1.0 |

| Estrone | E₁ | 37 | 13 | 2.8 |

| 16α-Hydroxyestradiol (Estriol) | E₃ | 6 | 19 | 0.3 |

| 11β-Hydroxyestradiol | 11β-OH-E₂ | ND | ND | ND |

Data sourced from a study by Zhu et al. oup.com ND: Not Determined, indicating no significant binding was detected under the assay conditions.

Isotopic Labeling and Tracing Methodologies

Isotopic labeling is a powerful tool in the study of steroid metabolism and quantification. shoko-sc.co.jpentegris.com Stable isotope-labeled compounds, such as those incorporating ¹³C, ¹⁵N, or deuterium (B1214612) (²H), are widely used as internal standards in mass spectrometry-based quantification methods. shoko-sc.co.jpentegris.com The use of an isotopically labeled internal standard that is chemically identical to the analyte allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. entegris.com

The synthesis of isotopically labeled 11β-hydroxyestradiol would enable its precise quantification in various biological fluids and tissues using techniques like HPLC-MS or GC-MS. Companies specializing in stable isotope-labeled compounds offer a wide range of labeled steroids and provide custom synthesis services, making it feasible to obtain such specific standards. shoko-sc.co.jpentegris.com

Furthermore, radiolabeling, for instance with carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H), is used in tracing studies to investigate the biodistribution, receptor binding, and metabolic fate of estrogens in vivo and in vitro. bioscientifica.comnih.gov For example, [6,7-³H]4-hydroxyestradiol has been synthesized to study its binding to uterine proteins. bioscientifica.com Similarly, carbon-11-labeled estrogens have been developed as potential imaging agents for estrogen receptor-positive tumors. nih.gov A study on ¹¹C-labeled 11β-ethyl-17α-methylestradiol demonstrated its receptor-mediated uptake in target tissues, highlighting the utility of this approach. nih.gov These methodologies could be adapted to synthesize labeled 11β-hydroxyestradiol to trace its metabolic pathways and tissue-specific accumulation.

In Vitro Experimental Models

In vitro experimental models are indispensable for investigating the biological effects and metabolism of 11β-hydroxyestradiol at the cellular and molecular level. healthcouncil.nloup.com These models, which include various cell lines and tissue preparations, allow for controlled experiments to dissect specific mechanisms of action.

One area of investigation is the role of estrogens and their metabolites in cell proliferation and transformation. nih.govnih.gov For instance, the human breast epithelial cell line MCF-10F, which is estrogen receptor-alpha (ERα) negative, has been used as a model to study the direct carcinogenic effects of estrogens and their metabolites, independent of ERα signaling. nih.gov Studies have shown that estradiol and its hydroxylated metabolites can induce neoplastic transformation in these cells. healthcouncil.nlnih.gov Such a model could be employed to assess the potential of 11β-hydroxyestradiol to induce similar effects.

The metabolism of estrogens can also be studied using in vitro systems. Liver microsomes or cell lines that express specific cytochrome P450 (CYP) enzymes are used to identify the metabolic pathways of a compound. oup.com For example, studies have used cell lines to investigate the metabolism of estradiol and the effects of inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.gov These systems could be used to determine if 11β-hydroxyestradiol is a substrate for or an inhibitor of key metabolic enzymes.

Furthermore, cultured cells are used to assess the effects of estrogen metabolites on specific cellular processes. For example, the human monocyte cell line THP-1 has been used to study the influence of various hydroxylated estrogen metabolites on monocyte proliferation, a process relevant to inflammatory diseases. clinexprheumatol.org In one such study, metabolites like 4-hydroxyestradiol and 2-hydroxyestradiol (B1664083) were shown to have dose-dependent effects on cell growth. clinexprheumatol.org This type of in vitro model provides a platform to investigate whether 11β-hydroxyestradiol has similar immunomodulatory properties.

Table 3: Examples of In Vitro Models for Estrogen Research

| Model System | Cell Type/Origin | Typical Application |

|---|---|---|

| MCF-10F Cells | Human Breast Epithelial | Studying estrogen-induced cell transformation and carcinogenesis. nih.govnih.gov |

| Hamster Kidney Cells | Hamster Kidney Proximal Tubule | Investigating estrogen-induced cell proliferation and carcinogenicity. nih.gov |

| THP-1 Cells | Human Monocytic | Assessing the effects of estrogen metabolites on immune cell proliferation. clinexprheumatol.org |

| Liver Microsomes | Animal or Human Liver | Characterizing the metabolic pathways of estrogens by CYP enzymes. oup.com |

Cell Culture Systems for Mechanistic Elucidation

The study of 11beta-Hydroxyestradiol's biological effects at the cellular and molecular level relies heavily on in vitro cell culture systems. These models provide a controlled environment to dissect specific mechanisms of action, signal transduction pathways, and gene expression changes. The use of tissue culture is a valuable tool for investigating problems of clinical relevance, including diseases and the screening of cellular toxicity mechanisms. nih.gov

Researchers utilize a variety of cell culture models, from primary cells isolated directly from tissues to immortalized cell lines that can be propagated indefinitely. nih.gov Primary cultures, while more physiologically relevant, often have greater demands for survival, requiring special substrates like collagen or complex media supplements. nih.gov Immortalized cell lines, such as the human breast cancer cell line MCF-7, which expresses estrogen receptors, are frequently used in hormone research. biointerfaceresearch.com For instance, β-Estradiol is commonly used in cultures of mammary tumor cells and oocytes to study cellular differentiation and transformation. sigmaaldrich.com Similarly, specialized cell lines like the Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line are employed to study the effects of hormones and their metabolites on adipogenesis and metabolic enzyme activity, such as that of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). nih.gov

The choice of cell system allows for targeted investigations. For example, studies can focus on receptor binding, activation of downstream signaling cascades, or modulation of enzyme activity. nih.govannexpublishers.com In recent years, there has been a shift from traditional two-dimensional (2D) monolayer cultures to three-dimensional (3D) cell culture systems, such as spheroids and organoids. nih.govmdpi.com These 3D models more accurately mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions, offering a more physiologically relevant context to study the response to hormonal compounds like this compound. nih.gov

Enzyme Activity Assays and Kinetic Studies

Enzyme activity assays are fundamental for characterizing the interaction of this compound with metabolic enzymes, particularly the 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. bmrservice.com These assays quantify the rate of an enzyme-catalyzed reaction and are crucial for determining kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), as well as for screening potential inhibitors. kymos.com

A variety of assay formats are available, including colorimetric, fluorometric, and chromatographic methods. bmrservice.comsigmaaldrich.com For 11β-HSD, assays often measure the conversion of a substrate like cortisol to cortisone (B1669442). nih.gov One common method involves incubating the enzyme source (e.g., cell lysates or purified enzyme) with a substrate and the necessary cofactor (NAD⁺ for 11β-HSD2 or NADP⁺/NADPH for 11β-HSD1). nih.govbmrservice.com The reaction products are then extracted and quantified.

For example, a colorimetric assay for 11β-HSD2 is based on the reduction of a tetrazolium salt in a NAD-coupled reaction, which produces a colored formazan (B1609692) product that can be measured spectrophotometrically. bmrservice.com Another established method uses radiolabeled substrates, such as [³H]-cortisone, where the substrate and product are separated by High-Performance Liquid Chromatography (HPLC) and quantified by scintillation counting. nih.gov To ensure accuracy, assay conditions are optimized to maintain first-order kinetics, meaning the reaction rate is directly proportional to the enzyme concentration. nih.gov Furthermore, immunocapture-based assays offer a high-throughput approach where the target enzyme is first isolated from a complex sample using a specific antibody coated on a microplate before its activity is measured. abcam.com

Table 1: Methodologies for Enzyme Activity Analysis

| Assay Type | Principle | Typical Application | Reference |

|---|---|---|---|

| Colorimetric Assay | Enzyme activity is coupled to a reaction that produces a colored product, measured by absorbance. For 11β-HSD2, this involves the reduction of a tetrazolium salt. | Screening and quantification of enzyme activity in cell lysates or serum. | bmrservice.com |

| HPLC-based Radioenzymatic Assay | Uses a radiolabeled substrate (e.g., [³H]-cortisone). The enzyme reaction is performed, and the radioactive substrate and product are separated by HPLC and quantified. | Detailed kinetic studies and precise measurement of 11β-HSD1 reductase activity in intact cells. | nih.gov |

| Immunocapture Activity Assay | The target enzyme is first captured from a sample (e.g., tissue homogenate) by a specific antibody on a microplate, followed by a functional activity measurement. | High-throughput analysis of specific enzyme activity (e.g., mitochondrial complex II) in various sample types. | abcam.com |

| Fluorometric Assay | Measures the fluorescence of a product generated by the enzyme or a coupled enzymatic reaction. | High-throughput screening and sensitive detection of enzyme activity. | sigmaaldrich.com |

Non-Clinical In Vivo Animal Models for Systemic Analysis

To understand the systemic effects and physiological roles of this compound, researchers employ non-clinical in vivo animal models. These models allow for the investigation of the compound's influence on complex biological processes within a whole organism, which cannot be fully replicated by in vitro systems.

Rodent Models in Steroid Hormone Research

Rodent models, particularly mice and rats, are cornerstones of steroid hormone research due to their well-characterized physiology, genetic tractability, and relatively short reproductive cycles. lmu.edumdpi.com These models are instrumental in studying the effects of estrogens and their metabolites on various organ systems. lmu.edu

Standard practices often involve ovariectomy in female rodents to eliminate endogenous estrogen production, thereby creating a clean background to study the specific effects of exogenously administered compounds like 17β-estradiol or its metabolites. lmu.edunih.gov For example, studies in ovariectomized Sprague-Dawley rats have been crucial in demonstrating the effects of 17β-estradiol on hippocampal synaptic plasticity and NMDA receptor binding. lmu.edu

Specific mouse strains are chosen based on the research question. For instance, NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are severely immunocompromised and widely used for patient-derived xenograft (PDX) models, which are valuable for studying human hormone-responsive tissues and cancers in a more relevant context. nih.gov Research has focused on "humanizing" the endocrine environment of these mice to better mimic premenopausal or postmenopausal hormone levels. nih.gov Studies have also used mouse uterine cytosol to characterize the binding specificity of estrogen metabolites. In one such study, 11β-hydroxyestradiol was tested for its ability to compete for binding sites specific to 4-hydroxyestradiol, demonstrating its estrogenic character by binding to general estrogen receptor sites. bioscientifica.com

Table 2: Rodent Models in Steroid Research

| Rodent Model | Application in Steroid Research | Key Findings/Observations | Reference |

|---|---|---|---|

| Ovariectomized Sprague-Dawley Rat | Investigating the effects of estrogen on hippocampal-dependent learning, memory, and synaptic plasticity. | 17β-estradiol treatment enhances NMDA receptor binding and facilitates long-term potentiation (LTP) in the hippocampus. | lmu.edu |

| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) Mouse | Used as hosts for patient-derived xenografts (PDXs) to study hormone-responsive human cancers. | The endocrine environment can be modified with hormone pellets (e.g., E2) to mimic human premenopausal or postmenopausal states for translational studies. | nih.gov |

| 3-Week-Old Mouse | Preparation of uterine cytosol to study the specific binding of estrogen metabolites. | Demonstrated specific binding sites for 4-hydroxyestradiol, distinct from the classical estrogen receptor. 11β-hydroxyestradiol showed some displacement activity, consistent with binding to estrogen receptors. | bioscientifica.com |

Non-Invasive Imaging Techniques (e.g., Magnetic Resonance Spectroscopy)

Non-invasive imaging techniques are powerful tools for studying metabolic processes in real-time within living organisms, avoiding the need for invasive procedures. inocs.orgisuog.org Among these, ¹⁹F-Magnetic Resonance Spectroscopy (¹⁹F-MRS) has emerged as a method to monitor the activity of enzymes like 11β-HSD1 in vivo. nih.gov

This technique leverages the favorable properties of the fluorine-19 nucleus for MRS. The strategy involves administering a fluorinated substrate of the target enzyme and then using ¹⁹F-MRS to detect and quantify both the substrate and its metabolic product simultaneously in a specific tissue, such as the liver. nih.gov A study successfully used this approach in Wistar rats to monitor the conversion of a polyfluorinated keto-substrate to its product by 11β-HSD1. nih.gov This methodology provides a direct, non-invasive pharmacodynamic biomarker, which is critical for evaluating the efficacy of enzyme inhibitors in preclinical development. nih.gov While this specific study did not use this compound itself, it establishes a proof-of-concept for non-invasively assessing the activity of the very enzymes responsible for its metabolism, a principle that could be adapted for related steroid research.

Computational and Structural Biology Approaches

Computational methods, including molecular docking and dynamics simulations, provide atomic-level insights into how molecules like this compound interact with their biological targets. These in silico approaches complement experimental data and are integral to modern drug discovery and mechanistic studies. nih.govdovepress.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a protein target. biointerfaceresearch.comnih.gov The process involves placing the ligand into the binding site of a receptor in various conformations and scoring them to identify the most stable binding pose. biointerfaceresearch.com For steroid research, docking is used to explore how compounds like this compound might interact with the ligand-binding domains of nuclear receptors (e.g., estrogen receptors) or the active sites of enzymes (e.g., 11β-HSD1). biointerfaceresearch.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and the stability of interactions. dovepress.commdpi.com These simulations, which can span from nanoseconds to microseconds, offer a deeper understanding of the structural and energetic aspects of ligand binding that static docking models cannot capture. nih.govdntb.gov.ua Force fields such as MMFF94 or AMBER are used to describe the potential energy of the system, enabling the simulation of complex biological systems. mdpi.comoup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are built on the principle that the activity of a substance is directly related to its physicochemical and structural properties. spu.edu.sy By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, un-tested compounds, thereby prioritizing synthesis and testing efforts. wikipedia.orgspu.edu.sy

In the study of this compound and related estrogenic compounds, QSAR provides a framework for understanding the structural features that govern their interaction with estrogen receptors (ER). One significant study aimed to develop three-dimensional QSAR (3D-QSAR) models to investigate the relationship between the structures of various endogenous estrogen metabolites and their binding affinities for human estrogen receptor α (ERα) and ERβ. oup.com The primary goal was to uncover the structural elements that lead to differential binding to these two receptor subtypes. oup.com

The research utilized the Comparative Molecular Field Analysis (CoMFA) methodology. oup.com This approach involves generating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. The variations in these fields are then correlated with differences in biological activity (in this case, receptor binding affinity) using statistical methods like partial least squares (PLS) regression. oup.com For the analysis, a dataset of 48 compounds, primarily A, B, and D-ring metabolites of estrone (E1) and estradiol (E2), was used. oup.com Estradiol was chosen as the template for structural alignment of the compounds. oup.com

While the study successfully developed QSAR models for many estrogen metabolites, the relative binding affinity (RBA) values for this compound itself were not determined (ND) in this specific research. oup.com However, the methodology provides a powerful tool for predicting such activities. The table below illustrates the type of data used in these QSAR studies, showing the differential binding of various estrogens to ERα and ERβ. oup.com

Table 1: Example Data for QSAR Analysis of Estrogen Metabolites

| Compound | Abbreviation | ERα RBA (%) | ERβ RBA (%) | RBAα/RBAβ Ratio |

| Estradiol | E2 | 100 | 100 | 1.0 |

| Estrone | E1 | 25.1 | 13.5 | 1.9 |

| 16α-Hydroxyestradiol | Estriol | 14.6 | 28.2 | 0.5 |

| 2-Hydroxyestrone | 2-OH-E1 | 15.3 | 6.8 | 2.3 |

| 11β-Acetoxyestradiol | 11-Acetate-E2 | 20.1 | 45 | 1.2 |

| 11β-Hydroxyestradiol | 11β-OH-E2 | ND | ND | ND |

| Data sourced from a study on the QSAR of endogenous estrogen metabolites. oup.com RBA values are relative to Estradiol (100%). ND = Not Determined. |

Other research into the structure-activity relationships of this compound has shown its estrogenic activity to be lower than that of estradiol. nih.gov However, esterification of the 11-beta hydroxyl group can significantly alter potency. nih.gov For instance, 11beta-acetoxy-estradiol-17beta was found to be a potent inhibitor of gonadotropin release, even more so than estradiol itself, despite having a lower uterotropic activity. nih.gov These experimental findings provide essential data for the development and validation of predictive QSAR models. nih.govnih.gov

Enzyme-Substrate Interaction Prediction Algorithms

Understanding the interaction between this compound and enzymes is crucial for elucidating its metabolic fate and mechanism of action. Advanced computational algorithms are increasingly used to predict and analyze these interactions, offering insights that are difficult to obtain through experimental methods alone. nih.govplos.org These methods can generally be categorized into molecular docking, molecular dynamics simulations, and machine learning-based approaches.

Molecular Docking

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a macromolecular target, such as an enzyme. plos.orgnih.gov The process involves sampling numerous conformations of the ligand within the enzyme's active site and using a scoring function to rank them. plos.org For this compound, a key enzyme of interest is 11β-hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive glucocorticoids and could potentially interact with other 11-hydroxy steroids. Molecular docking studies can predict the binding mode of this compound in the active site of 11β-HSD isozymes, identifying key amino acid residues involved in hydrogen bonding and hydrophobic interactions. jomardpublishing.com Programs like AutoDock and MOE-Dock are commonly used for these predictions. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking often treats the protein receptor as rigid, molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements of atoms in the protein-ligand complex over time. mdpi.com This approach allows for the full flexibility of both the enzyme and the ligand, providing a more accurate assessment of binding stability and conformational changes upon binding. mdpi.com By combining docking with MD simulations, researchers can refine the initial docking poses, calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and improve the reliability of virtual screening for potential enzyme inhibitors or substrates. plos.org

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting enzyme-substrate interactions. nih.gov These models are trained on large datasets of known enzyme-substrate pairs. nih.govplos.org By learning from features of both the enzyme (e.g., amino acid sequence, 3D structure) and the substrate (e.g., molecular descriptors), these algorithms can predict whether an enzyme will act on a new substrate. nih.govplos.org

Advanced frameworks like OmniESI use a conditional deep learning approach to model interactions, adapting to various tasks such as predicting kinetic parameters (kcat, Km) and identifying enzyme-substrate pairs. researchgate.net Another approach, Boost-RS, utilizes a recommender system framework to suggest potential enzyme-substrate pairings based on auxiliary data and learned embeddings. github.com For a compound like this compound, these algorithms could be used to screen the entire human proteome to identify novel interacting enzymes or to predict the metabolic consequences of its introduction into a biological system.

Table 2: Overview of Enzyme-Substrate Interaction Prediction Methodologies

| Methodology | Principle | Application to this compound | Key Advantages |

| Molecular Docking (e.g., AutoDock, MOE-Dock) | Predicts binding conformation and affinity of a ligand in a receptor's active site. plos.orgnih.gov | Predicting binding pose and affinity to enzymes like 11β-HSD and Estrogen Receptors. jomardpublishing.comnih.gov | Fast, computationally efficient, suitable for high-throughput virtual screening. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior and movement of a molecular system. mdpi.com | Refining docking poses, assessing binding stability, and calculating free energies of binding. plos.org | Accounts for protein and ligand flexibility, provides dynamic insights into the binding process. mdpi.com |

| Machine Learning / AI (e.g., OmniESI, Deep Learning) | Learns patterns from large datasets of known enzyme-substrate interactions to make predictions. nih.govresearchgate.net | Predicting novel enzyme interactions, estimating kinetic parameters of metabolism. researchgate.net | High predictive power, ability to generalize and discover novel interactions from complex data. nih.govresearchgate.net |

常见问题

Q. What strategies mitigate batch-to-batch variability in 11β-Hydroxyestradiol bioactivity assays?

- Methodological Answer : Implement strict quality control (QC) protocols, including reference standard calibration for each batch and inter-laboratory ring trials. Use orthogonal assays (e.g., transcriptional activation and protein degradation assays) to confirm biological activity. Document all QC data in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。